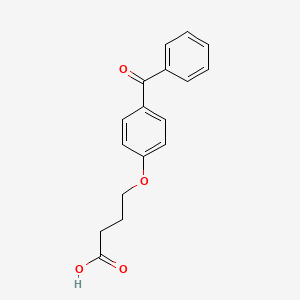

4-(4-Benzoylphenoxy)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-benzoylphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(19)7-4-12-21-15-10-8-14(9-11-15)17(20)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHCXCPSJLSTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modification of the Benzoyl and Phenyl Rings:analogues with Varied Substitution Patterns on the Aromatic Rings Are Synthesized to Probe the Electronic and Steric Requirements for a Desired Activity. This is Typically Achieved by Using Substituted Starting Materials. for Instance, the Synthesis Can Begin with a Substituted 4 Hydroxyphenyl Methanone.

A general route involves the Williamson ether synthesis, where a substituted 4-hydroxybenzophenone (B119663) is treated with a suitable haloalkanoate ester in the presence of a base, followed by hydrolysis of the ester to yield the carboxylic acid analogue.

Oxidation of a Primary Alcohol or Alkyl Chain:an Alternative, Though Less Direct, Route Involves Attaching an Alkyl Chain with a Terminal Functional Group That Can Be Oxidized to a Carboxylic Acid.numberanalytics.combritannica.comfor Instance, One Could React 4 Hydroxybenzophenone with a C4 Chain Ending in a Primary Alcohol. This Alcohol Could then Be Oxidized to the Carboxylic Acid Using Strong Oxidizing Agents.libretexts.orgbritannica.comhowever, This Method is Less Efficient Due to the Additional Steps and the Need for Chemoselective Oxidation That Does Not Affect Other Parts of the Molecule.

Purification Techniques for Isolation of 4-(4-Benzoylphenoxy)butanoic Acid

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, by-products, and reaction reagents. The standard purification protocol involves several steps:

Acidification and Extraction: Following basic hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., 1N HCl) to a pH of approximately 1. chemicalbook.com This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution. The solid can then be collected by filtration, or the entire mixture can be extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. scielo.brorgsyn.org

Washing and Drying: The organic extract is washed with water and brine to remove any remaining inorganic salts and impurities. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.

Recrystallization: This is the most effective method for purifying the final solid product. The crude solid is dissolved in a hot solvent or solvent mixture, such as toluene (B28343) or an ethanol/acetone mixture, and then allowed to cool slowly. chemicalbook.commdpi.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration and dried under vacuum. chemicalbook.comgoogle.com

Chromatography: If recrystallization does not provide sufficient purity, column chromatography can be employed. google.com For acidic compounds like this, a mobile phase containing a small amount of acetic acid is often used with a silica (B1680970) gel stationary phase to ensure good separation and prevent peak tailing. Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net

Considerations for Scalable Synthesis in Research Laboratories

Transitioning the synthesis of this compound from a small, exploratory scale to a larger, preparative scale within a research laboratory requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reagent and Solvent Selection: For larger scales, the cost, availability, and safety of reagents become paramount. The use of highly reactive or hazardous materials like sodium hydride may be replaced with safer alternatives like potassium carbonate. youtube.comscielo.br Similarly, large volumes of volatile or toxic solvents should be handled with appropriate engineering controls, and greener solvent choices should be considered where possible.

Thermal Management: The heat generated (exotherm) or absorbed (endotherm) by a reaction is more pronounced at a larger scale. Efficient stirring with overhead mechanical stirrers and controlled heating using heating mantles or oil baths are necessary to maintain a consistent temperature and prevent runaway reactions. orgsyn.org

Work-up and Isolation: Handling large volumes of liquids for extraction can be cumbersome. Recrystallization is often more practical and cost-effective for purifying large quantities of solid material compared to column chromatography. chemicalbook.comgoogle.com Identifying an optimal single-solvent or two-solvent system for recrystallization is a key step in developing a scalable process.

Process Safety: A thorough safety review should be conducted before attempting a large-scale reaction. This includes understanding the hazards of all chemicals, planning for potential exotherms, ensuring adequate ventilation, and having appropriate personal protective equipment.

By carefully planning these aspects, the synthesis can be reliably scaled up to produce the multi-gram quantities often required for further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing detailed information about the chemical environment of individual atoms.

The 1H NMR spectrum of this compound provides critical insights into the number and connectivity of hydrogen atoms within the molecule. The analysis reveals distinct signals corresponding to the aromatic and aliphatic protons.

The aromatic region of the spectrum is characterized by signals from the protons on the two phenyl rings. The protons on the benzoyl group and the phenoxy ring exhibit complex splitting patterns due to their electronic environments and coupling with neighboring protons. The ortho, meta, and para protons of the benzoyl group typically appear as distinct multiplets in the downfield region of the spectrum, influenced by the electron-withdrawing effect of the carbonyl group. Similarly, the protons on the phenoxy ring display characteristic signals, with their chemical shifts influenced by the ether linkage.

The aliphatic portion of the molecule, the butanoic acid chain, gives rise to signals in the upfield region. The methylene (B1212753) protons adjacent to the oxygen atom of the phenoxy group and the methylene protons adjacent to the carboxyl group are expected to show triplet patterns due to coupling with the central methylene group. The central methylene protons would likely appear as a multiplet, being coupled to the two adjacent methylene groups. The acidic proton of the carboxyl group typically appears as a broad singlet, its chemical shift being concentration and solvent dependent.

Table 1: 1H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| [Insert specific δ values from experimental data] | [e.g., d, t, m] | [e.g., 2H, 1H] | [e.g., Ar-H, -OCH2-] |

| [Insert specific δ values from experimental data] | [e.g., d, t, m] | [e.g., 2H, 1H] | [e.g., Ar-H, -CH2-] |

| [Insert specific δ values from experimental data] | [e.g., d, t, m] | [e.g., 2H, 1H] | [e.g., Ar-H, -CH2COOH] |

| [Insert specific δ values from experimental data] | [e.g., s, br s] | [e.g., 1H] | [e.g., -COOH] |

(Note: Specific chemical shift values, multiplicities, and coupling constants would be determined from the actual experimental spectrum and may vary slightly depending on the solvent and instrument used.)

The 13C NMR spectrum complements the 1H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbons of the benzoyl and carboxyl groups are characteristically found at the most downfield chemical shifts, typically in the range of 160-200 ppm. The aromatic carbons of the two phenyl rings will appear in the region of approximately 110-160 ppm, with the carbons directly attached to the oxygen and the carbonyl group showing distinct shifts. The aliphatic carbons of the butanoic acid chain will resonate in the upfield region of the spectrum, generally between 20-70 ppm. The specific chemical shifts provide a fingerprint of the carbon skeleton. wisc.edu

Table 2: 13C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| [Insert specific δ values from experimental data] | [e.g., C=O (benzoyl)] |

| [Insert specific δ values from experimental data] | [e.g., C=O (carboxyl)] |

| [Insert specific δ values from experimental data] | [e.g., Ar-C] |

| [Insert specific δ values from experimental data] | [e.g., -OCH2-] |

| [Insert specific δ values from experimental data] | [e.g., -CH2-] |

| [Insert specific δ values from experimental data] | [e.g., -CH2COOH] |

(Note: Specific chemical shift values would be determined from the actual experimental spectrum.)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the coupling between the adjacent methylene groups in the butanoic acid chain. An HSQC spectrum would show correlations between directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound by comparing the experimentally measured mass with the theoretically calculated mass for the proposed formula, C17H16O4. This confirmation is a critical step in the structural verification process.

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure and connectivity.

For this compound, characteristic fragmentation pathways can be predicted. For instance, cleavage of the ether bond could lead to the formation of a benzoylphenoxy radical cation and a butanoic acid radical, or their corresponding charged fragments. Another likely fragmentation would be the loss of the butanoic acid side chain from the molecular ion. The observation of the benzoyl cation (m/z 105) is a common feature in the mass spectra of benzoyl-containing compounds. nih.gov The analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the arrangement of the benzoyl group, the phenoxy ring, and the butanoic acid chain.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion Structure |

|---|---|

| [Calculated m/z of Molecular Ion] | [C17H16O4]+• |

| [Calculated m/z] | [C6H5CO]+ |

| [Calculated m/z] | [C6H5COC6H4O]+ |

| [Calculated m/z] | [HOOC(CH2)3]+ |

(Note: The actual observed m/z values and their relative intensities would be obtained from an experimental MS/MS spectrum.)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique molecular "fingerprint." The spectra are governed by the vibrations of the molecular bonds, which absorb light at characteristic frequencies. For this compound, the key functional groups include a carboxylic acid, a ketone, an ether, and substituted benzene (B151609) rings.

Infrared (IR) Spectroscopy:

The infrared spectrum of this compound would be expected to exhibit several characteristic absorption bands. The carboxylic acid group gives rise to a very broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1710 cm⁻¹. The ketone C=O stretch from the benzoyl group is also a prominent feature, generally observed at a lower frequency, around 1685-1665 cm⁻¹, due to conjugation with the phenyl ring.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butanoic acid chain would appear just below this value, typically in the 2950-2850 cm⁻¹ region. The ether linkage (C-O-C) would produce characteristic stretching bands in the 1260-1000 cm⁻¹ region. Bending vibrations for the various C-H bonds and the carboxyl group, along with aromatic ring vibrations, contribute to the complex fingerprint region below 1500 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals in the Raman spectrum, which are highly characteristic. The C=O stretching vibrations of both the ketone and carboxylic acid are also Raman active. Symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum, aiding in a more complete structural elucidation.

A detailed analysis of the vibrational modes is crucial for confirming the molecular structure of this compound. The following table summarizes the expected characteristic vibrational frequencies based on the functional groups present in the molecule. It is important to note that these are general ranges and the precise peak positions can be influenced by the specific molecular environment and intermolecular interactions.

| Functional Group | Vibrational Mode | Expected Infrared (IR) Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1710 (strong) | Moderate |

| Ketone (Benzoyl) | C=O stretch | 1685-1665 (strong) | Moderate to strong |

| Aromatic Ring | C-H stretch | 3100-3000 (medium) | Strong |

| Aliphatic Chain | C-H stretch | 2950-2850 (medium) | Moderate |

| Ether | C-O-C stretch | 1260-1000 (strong) | Weak to moderate |

| Aromatic Ring | C=C stretch | 1600-1450 (variable) | Strong |

This table presents expected frequency ranges. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Interactions (if applicable for single crystal formation)

The successful growth of a single crystal of this compound would permit its analysis by X-ray crystallography, a definitive technique for determining the three-dimensional arrangement of atoms in the solid state. This method provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation.

Should a single crystal be obtained, the crystallographic data would reveal critical information about the molecule's geometry. For instance, the dihedral angles between the two phenyl rings and the orientation of the butanoic acid chain relative to the phenoxy group could be precisely determined.

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions that govern the crystal packing. In the case of this compound, significant hydrogen bonding is expected. The carboxylic acid groups are likely to form hydrogen-bonded dimers, a common structural motif for this functional group. These dimers would feature a characteristic head-to-head arrangement, with strong O-H···O=C interactions.

Other potential intermolecular interactions include C-H···O contacts, involving the aromatic and aliphatic C-H bonds as hydrogen bond donors and the oxygen atoms of the carbonyl and ether groups as acceptors. Pi-stacking interactions between the aromatic rings of adjacent molecules might also play a role in stabilizing the crystal lattice.

A hypothetical crystallographic data table is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Hydrogen Bond (Donor-H···Acceptor) | O-H···O (Carboxylic acid dimer) |

| Other Intermolecular Interactions | C-H···O, π-stacking |

This table is a template for potential crystallographic data and does not represent experimentally determined values for this compound.

The combination of vibrational spectroscopy and X-ray crystallography provides a powerful and comprehensive approach to the structural characterization of this compound, offering deep insights into its molecular and supramolecular architecture.

Computational Chemistry and Theoretical Investigations of 4 4 Benzoylphenoxy Butanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-(4-benzoylphenoxy)butanoic acid, DFT calculations are employed to determine its fundamental electronic properties, optimized three-dimensional structure, and reactivity indicators. A common approach involves using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, like 6-311++G(d,p), to accurately model the system.

Before molecular properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or the global minimum energy conformation, must be identified. The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral (torsional) angles of an initial structure of this compound to find the configuration with the lowest potential energy.

Table 1: Illustrative Optimized Geometrical Parameters for the Global Minimum Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond/Angle | Value (Å / Degrees) |

| Bond Length | C=O (Benzoyl) | 1.22 Å |

| C-O (Ether) | 1.37 Å | |

| O-H (Carboxylic Acid) | 0.97 Å | |

| C=O (Carboxylic Acid) | 1.21 Å | |

| Bond Angle | C-CO-C (Benzoyl) | 121.5° |

| C-O-C (Ether) | 118.9° | |

| O=C-OH (Carboxylic Acid) | 123.0° | |

| Dihedral Angle | Phenyl-CO-Phenyl | 35.2° |

| C-O-C-C (Ether-Chain) | 175.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. These orbitals are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most easily donated (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scialert.net In this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, which can donate electron density. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing benzoyl group, particularly the carbonyl (C=O) moiety and its adjacent phenyl ring. eurl-pesticides.eu This separation of frontier orbitals is characteristic of a charge-transfer system.

Table 2: Illustrative Frontier Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap (ΔE) | 4.87 eV |

Note: The data in this table is illustrative. The HOMO-LUMO gap provides insight into the molecule's stability and electronic excitation properties.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. mdpi.com It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of most negative electrostatic potential (high electron density), often associated with lone pairs on electronegative atoms like oxygen, and blue indicates regions of most positive electrostatic potential (electron deficiency), typically around hydrogen atoms bonded to electronegative atoms. nih.gov

For this compound, the MEP map would clearly show highly negative potential (red) around the oxygen atoms of the benzoyl carbonyl group and the carboxylic acid group. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the carboxylic acid group would exhibit a strongly positive potential (blue), highlighting its acidic nature and its role as a hydrogen bond donor. The phenyl rings would show a more neutral (green) potential, with slight variations depending on the electronic effects of their substituents.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes in Solution

While DFT calculations provide a static picture of a molecule in a vacuum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior in a realistic environment, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO). MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions over time.

For this compound, an MD simulation would begin by placing the optimized structure into a simulation box filled with explicit solvent molecules. The simulation would track the trajectory of every atom over a period of nanoseconds. Analysis of this trajectory reveals the molecule's conformational landscape in solution. Key properties like the Root Mean Square Deviation (RMSD) can be monitored to assess when the system reaches equilibrium and to quantify the stability of the molecule's structure. nih.gov The simulation can show how the flexible butanoic acid chain folds and moves, and how water molecules form hydrogen bonds with the carboxylic acid and benzoyl carbonyl groups, stabilizing certain conformations over others. This provides a more accurate picture of the molecule's structure and behavior under physiological or experimental conditions.

Prediction of Spectroscopic Parameters via Computational Methods for Validation and Assignment

Computational methods are highly effective at predicting spectroscopic data, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra serve two primary purposes: they help validate the accuracy of the computational model by comparing predicted spectra to experimental ones, and they aid in the definitive assignment of experimental peaks to specific molecular vibrations or atomic environments.

By calculating the vibrational frequencies of the optimized this compound structure, a theoretical IR spectrum can be generated. For example, the calculation would predict a strong absorption peak corresponding to the C=O stretching vibration of the benzoyl group and another for the C=O stretch of the carboxylic acid. Similarly, characteristic peaks for C-O ether stretching and O-H bending would be predicted. Comparing these calculated frequencies (often with a scaling factor to account for systematic errors in the method) with an experimental IR spectrum allows for a confident assignment of each band. Likewise, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (IR) for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H Stretch (Carboxylic Acid) | 3050 cm⁻¹ | ~3000 cm⁻¹ (broad) | Hydrogen-bonded OH |

| C=O Stretch (Carboxylic Acid) | 1725 cm⁻¹ | 1710 cm⁻¹ | Carboxylic acid carbonyl |

| C=O Stretch (Benzoyl) | 1675 cm⁻¹ | 1660 cm⁻¹ | Ketone carbonyl |

| C-O-C Stretch (Ether) | 1255 cm⁻¹ | 1245 cm⁻¹ | Aryl-alkyl ether |

Note: This table provides an illustrative example of how theoretical calculations aid in the assignment of spectroscopic data. Actual values would be derived from specific DFT frequency calculations and experimental measurements.

Chemical Reactivity and Derivatization Strategies of 4 4 Benzoylphenoxy Butanoic Acid

Functionalization and Derivatization of the Benzoyl Moiety

The benzoyl group offers two sites for chemical modification: the phenyl ring and the ketone carbonyl group.

Electrophilic aromatic substitution (SEAr) allows for the introduction of various substituents onto the phenyl ring. The reactivity and regioselectivity of the substitution are governed by the existing groups on the ring. In the case of the benzoyl phenyl ring (the C₆H₅-C=O portion), the carbonyl group is a powerful electron-withdrawing group.

Reactivity: The carbonyl group deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene (B151609).

Regioselectivity: The deactivating carbonyl group is a meta-director. It directs incoming electrophiles to the positions meta to the point of attachment. This is because the carbocation intermediate formed during substitution is least destabilized when the electrophile adds to the meta position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.

| Reaction | Typical Reagents | Electrophile (E⁺) | Expected Product Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | meta-Nitro |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | meta-Bromo or meta-Chloro |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | meta-Sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | meta-Acyl (generally very slow on deactivated rings) |

The ketone carbonyl group is susceptible to nucleophilic addition and reduction.

Reduction to a Secondary Alcohol: The ketone can be readily reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this purpose, as it will reduce ketones and aldehydes without affecting less reactive groups like carboxylic acids or esters. Lithium aluminum hydride (LiAlH₄) can also be used, but it is less selective and would simultaneously reduce the carboxylic acid group.

Reduction to a Methylene (B1212753) Group: The complete deoxygenation of the ketone to a methylene (CH₂) group can be achieved under specific conditions.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene glycol. This reaction is suitable for molecules that are stable to strong bases.

Clemmensen Reduction: This reaction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for reducing aryl ketones but is performed under strongly acidic conditions, which may not be compatible with other acid-sensitive functional groups.

| Transformation | Reagents | Conditions |

|---|---|---|

| Reduction to Secondary Alcohol | Sodium Borohydride (NaBH₄) | Protic solvent (e.g., Methanol, Ethanol) |

| Deoxygenation (Wolff-Kishner) | Hydrazine (N₂H₄), KOH | High temperature, basic conditions |

| Deoxygenation (Clemmensen) | Zinc Amalgam (Zn(Hg)), conc. HCl | Heat, acidic conditions |

Chemical Transformations Involving the Phenoxy Linkage

The ether linkage (C-O-C) in 4-(4-benzoylphenoxy)butanoic acid is generally one of the most chemically stable bonds in the molecule. Ethers are largely unreactive to most acids, bases, and nucleophiles under mild conditions. However, the C-O bond can be cleaved under forcing conditions with strong acids.

The molecule is an alkyl aryl ether. In such ethers, cleavage with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) occurs via nucleophilic substitution. The reaction proceeds by initial protonation of the ether oxygen, making the adjacent group a better leaving group. The halide ion then acts as a nucleophile.

For an alkyl aryl ether, the cleavage consistently occurs at the alkyl-oxygen bond, because the aryl-oxygen bond is stronger and the sp²-hybridized carbon of the phenyl ring is resistant to SN1 or SN2 attack. Therefore, treatment of this compound with excess HBr or HI would be expected to yield 4-hydroxybenzophenone (B119663) and 4-halobutanoic acid. Diaryl ethers, in contrast, are typically not cleaved by acids.

Synthesis and Characterization of Structurally Related Analogues for Comparative Studies

The synthesis of structurally related analogues of this compound is crucial for conducting comparative studies, which aim to elucidate structure-activity relationships (SAR), explore metabolic pathways, and optimize physicochemical or pharmacological properties. These analogues are typically designed by modifying one or more of the three key structural components of the parent molecule: the terminal benzoyl ring, the central phenoxy ether linkage, or the butanoic acid side chain.

Synthetic Strategies for Analogue Generation

The generation of analogues often employs core synthetic routes similar to those used for fenofibric acid and its derivatives, given the structural similarity. A common starting point is the Friedel-Crafts acylation to form the benzophenone (B1666685) core, followed by etherification and subsequent modification of the acid chain.

Potential Academic Applications Beyond Biological Systems and Emerging Research Foci

Role as a Synthetic Intermediate in Complex Molecule Construction

The structure of 4-(4-Benzoylphenoxy)butanoic acid makes it a valuable building block in organic synthesis. The carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction to an alcohol. These reactions allow for the covalent linking of this molecule to other molecular scaffolds, thereby introducing the benzophenone (B1666685) unit into larger, more complex architectures.

For instance, analogous structures like 4-(4-chlorophenoxy)butanoic acid have been successfully employed as starting materials in the synthesis of benzoxepin derivatives, which have been investigated for their sedative-hypnotic effects. wikipedia.org This demonstrates the utility of the phenoxybutanoic acid framework in constructing heterocyclic systems. Similarly, this compound could serve as a precursor for the synthesis of novel polymers, photoactive probes, or other specialized chemical entities where the benzophenone moiety can impart specific functions.

Exploration in Materials Science Research (e.g., polymers, supramolecular assemblies)

The dual nature of this compound, with its flexible aliphatic chain and rigid aromatic core, makes it an intriguing candidate for materials science research. The carboxylic acid group can engage in hydrogen bonding, a key interaction for the formation of well-ordered supramolecular structures.

Research on structurally related compounds, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, has revealed the formation of one-dimensional "supramolecular tapes" in the solid state, driven by hydrogen bonds between the carboxylic acid and amide groups. mdpi.com It is highly probable that this compound could self-assemble into similar well-defined architectures, such as dimers, chains, or more complex networks, through the hydrogen bonding of its carboxylic acid moieties. The presence of the bulky benzophenone group would further influence the packing of these assemblies, potentially leading to materials with interesting physical properties.

Furthermore, the butanoic acid chain could be polymerized, or the entire molecule could be incorporated as a monomer into polyesters or polyamides. The benzophenone unit would then be periodically displayed along the polymer backbone, creating materials with built-in photo-crosslinking capabilities or other desirable photophysical properties.

Development as a Ligand for Metal Complexes in Catalysis or Coordination Chemistry

The presence of both a carboxylic acid and a carbonyl group from the benzophenone moiety suggests that this compound could act as a versatile ligand for metal ions. The carboxylate group is a classic coordinating group for a wide range of metals, while the carbonyl oxygen could also participate in chelation, potentially leading to the formation of stable metal complexes.

Studies on similar molecules, such as 6-(3-carboxy, 4-hydroxy benzoyl) pentanoic acid, have shown their ability to form complexes with various transition metals, including Cu(II), Ni(II), Co(II), Mn(II), Zn(II), and Fe(III). ias.ac.in In these complexes, the carboxylate group was found to be the primary binding site. ias.ac.in Similarly, research on a ligand derived from tyrosine, which also contains a carboxylic acid group, demonstrated its capacity to act as a bidentate ligand, coordinating with metal ions through the carboxyl oxygen and an amine nitrogen. rdd.edu.iqresearchgate.net

Based on these precedents, it is conceivable that this compound could coordinate to metal centers, and the resulting metal complexes could exhibit interesting catalytic or magnetic properties. The benzophenone unit could also influence the electronic properties and reactivity of the metal center.

Utilization in Photochemical Research due to the Benzophenone Chromophore

The benzophenone group within this compound is a well-known chromophore that is central to its potential photochemical applications. Benzophenone and its derivatives are widely used as photosensitizers in various chemical reactions. Upon absorption of UV light, the benzophenone moiety can be excited to a triplet state, which can then transfer its energy to other molecules or initiate photochemical reactions.

A study on the photosensitized chemistry of nonanoic acid in the presence of 4-benzoylbenzoic acid, a close structural analog, demonstrated that the benzoyl-containing molecule acts as a photosensitizer, initiating photochemical transformations. copernicus.org This strongly suggests that this compound could be employed in similar photochemical studies. For example, it could be used to initiate polymerization reactions, to study energy transfer processes, or as a photo-trigger to release a covalently attached molecule. The butanoic acid chain provides a convenient point of attachment for other molecules of interest.

The photochemical behavior of related chlorophenoxyalkanoic herbicides has also been a subject of investigation, highlighting the interest in the light-induced degradation pathways of such compounds. researchgate.net

Applications in Analytical Chemistry Method Development

In the field of analytical chemistry, the unique structural features of this compound could be exploited for method development. For instance, its strong UV absorbance, conferred by the benzophenone chromophore, would make it readily detectable by UV-Vis spectroscopy and high-performance liquid chromatography (HPLC) with a UV detector.

Furthermore, the carboxylic acid group allows for derivatization to enhance its detectability or to facilitate its separation from complex mixtures. For example, it could be esterified with a fluorescent tag for highly sensitive detection in biological or environmental samples. The development of specific extraction and detection methods, such as those established for other butanoic acid derivatives, would be crucial for its quantification in various matrices. orgsyn.org The kinetic aspects of reactions involving this molecule, such as its oxidation, could also be studied to develop new analytical procedures. derpharmachemica.com

Conclusion and Future Perspectives in the Research of 4 4 Benzoylphenoxy Butanoic Acid

Summary of Current Research Gaps and Unexplored Avenues

Dedicated research focusing exclusively on 4-(4-benzoylphenoxy)butanoic acid is notably scarce. The primary research gap is the lack of comprehensive characterization of its fundamental properties. While related structures, such as (4-benzoyl-phenoxy)-acetic acid derivatives, have been synthesized and evaluated for activities like antioxidant potential, similar in-depth studies for the butanoic acid analogue are absent.

Key unexplored avenues include:

Pharmacological Profiling: There is a significant void in the understanding of the compound's biological effects. Its potential interactions with biological targets are unknown, and it has not been screened for pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, or central nervous system effects.

Physicochemical Characterization: Detailed data on its solubility, stability, pKa, and other essential physicochemical parameters are not readily available. Furthermore, in-depth crystallographic analysis, which has been performed for other butanoic acid derivatives, has not been reported for this compound. mdpi.com Such data is crucial for understanding its solid-state behavior and for designing future formulation or derivatization strategies.

Polymer and Materials Science Potential: The molecule contains both a carboxylic acid and a ketone, making it a potential bifunctional monomer for step-growth polymerization. This potential application in creating novel polyesters or other polymers with unique properties remains entirely unexplored.

Photochemical Behavior: The benzophenone (B1666685) group is a well-known photosensitizer used in various applications. wikipedia.orgacs.org However, the specific photochemical properties of this compound, and how the phenoxybutanoic acid moiety influences the photophysics of the benzophenone core, have not been investigated.

Proposed Future Research Directions in Synthetic Methodology and Derivatization

Future research should focus on developing efficient synthetic pathways and a diverse library of derivatives to enable systematic exploration of this compound's potential.

Synthetic Methodology: Current synthesis would likely rely on classical multi-step methods, such as the Williamson ether synthesis between a phenol (B47542) and a bromoalkanoate ester, followed by hydrolysis. Future research could explore more advanced and efficient synthetic strategies:

Catalytic C-O Coupling Reactions: Investigating modern palladium- or copper-catalyzed coupling reactions to form the diaryl ether bond could offer higher yields and milder reaction conditions.

One-Pot Syntheses: Designing a one-pot or tandem reaction sequence starting from simpler precursors could significantly improve efficiency and reduce waste, making the compound more accessible for extensive research.

Green Chemistry Approaches: The development of syntheses using environmentally benign solvents, catalysts, and reaction conditions would be a valuable contribution.

Derivatization: The compound's structure offers multiple sites for chemical modification, allowing for the creation of a wide array of derivatives to probe structure-activity relationships (SAR).

| Functional Group | Proposed Derivatization Reaction | Rationale/Potential Application |

| Carboxylic Acid | Esterification, Amidation, Conversion to acid chloride | Creation of prodrugs, modulation of solubility and bioavailability, synthesis of polymer precursors. nih.govnih.gov |

| Benzoyl Ketone | Reduction to alcohol (diphenylmethanol derivative), Reductive amination, Conversion to oximes/hydrazones | Altering the geometry and electronic properties, introducing new hydrogen-bonding capabilities, exploring different biological targets. |

| Aromatic Rings | Electrophilic substitution (e.g., nitration, halogenation, sulfonation) | Systematic study of how electronic effects on the phenyl rings influence biological activity or photochemical properties. |

These derivatization strategies would generate a chemical library essential for systematic screening and for optimizing any identified "hit" compounds.

Outlook on Expanding the Scope of Academic Applications

By addressing the current research gaps and pursuing the proposed synthetic directions, the academic utility of this compound can be significantly expanded into several fields.

Medicinal Chemistry and Drug Discovery: A primary application would be the systematic screening of the parent compound and its derivatives for various biological activities. For instance, some butanoic acid derivatives have been investigated for creating heterocyclic compounds with antimicrobial properties. researchgate.net The benzophenone core is also a known pharmacophore in some contexts. chemicalbook.com A thorough screening campaign could uncover novel lead compounds for drug development.

Polymer Science: As a bifunctional monomer, it could be used to synthesize novel polyesters, polyamides, or poly(ester-amide)s. The bulky, rigid benzophenone unit incorporated into a polymer backbone could lead to materials with high thermal stability, specific mechanical properties, or unique optical characteristics.

Photochemistry and Materials Science: The benzophenone moiety is a classic photoinitiator for radical polymerization and is used as a UV blocker. wikipedia.orgresearchgate.net Research into the photochemical properties of this compound could lead to the development of novel, functional photoinitiators or UV-curing agents. The carboxylic acid group provides a handle for covalently bonding the photoinitiator to a substrate or polymer network, potentially reducing leaching, which is a common issue with small-molecule additives. researchgate.net

Supramolecular Chemistry: The combination of a carboxylic acid (hydrogen-bond donor and acceptor) and a ketone (acceptor) within a semi-rigid framework makes this molecule an interesting candidate for studies in crystal engineering and the design of novel supramolecular assemblies. mdpi.com

Q & A

Q. What safety protocols should be followed when handling 4-(4-Benzoylphenoxy)butanoic acid in laboratory settings?

- Methodological Answer : When handling this compound, prioritize respiratory protection (e.g., NIOSH-certified respirators) to avoid inhalation of aerosols or dust. Use chemical-resistant gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact. Work in a fume hood with adequate ventilation. Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) to prevent degradation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Dispose of waste via EPA-approved hazardous waste protocols .

Q. How can the purity and structural integrity of this compound be verified during synthesis?

- Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) to assess purity (>95% threshold). Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., characteristic benzoyl proton signals at δ 7.8–8.2 ppm, butanoic acid carboxyl proton at δ 12–13 ppm). Mass spectrometry (ESI-MS) can validate the molecular ion peak ([M+H]<sup>+</sup> at m/z 330.3). Cross-reference spectral data with analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid .

Q. What are the key spectroscopic techniques for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm<sup>-1</sup> for benzoyl and carboxyl groups).

- NMR : Use DEPT-135 to distinguish CH3, CH2, and quaternary carbons in the butanoic acid chain.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable).

Compare with structurally related compounds, such as 4-oxo-4-arylbutanoic acid derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -F, -NO2) to the benzoyl ring to enhance metabolic stability. Use Suzuki coupling to add biphenyl or heteroaromatic substituents.

- Biological assays : Test derivatives for target engagement (e.g., enzyme inhibition via fluorescence polarization) and cytotoxicity (MTT assay in HepG2 cells).

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like PPARγ or COX-2, informed by studies on 3-benzoylpropionic acid derivatives .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound's biological activity?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rat liver microsomes) and bioavailability (oral vs. intravenous administration).

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation of the carboxyl group).

- Tissue distribution studies : Radiolabel the compound with <sup>14</sup>C and quantify accumulation in target organs.

Reference methods from studies on 4-oxo-4-(tetrahydronaphthalenylamino)butanoic acid .

Q. What synthetic routes enable the introduction of electron-withdrawing groups to the benzoyl moiety of this compound?

- Methodological Answer :

- Friedel-Crafts acylation : React 4-phenoxybutanoic acid with benzoyl chloride derivatives (e.g., 4-nitrobenzoyl chloride) under AlCl3 catalysis.

- Nucleophilic aromatic substitution : Replace fluorine in 4-(4-fluorobenzoyl)phenoxybutanoic acid with amines or thiols under basic conditions (K2CO3/DMF, 80°C).

- Post-functionalization : Use Pd-catalyzed cross-coupling (e.g., Heck or Sonogashira reactions) to append functional groups. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Key Considerations for Experimental Design

- Controlled variables : Maintain inert atmosphere (Ar/N2) during synthesis to prevent oxidation of the benzoyl group.

- Negative controls : Include vehicle-only groups in biological assays to rule out solvent effects (e.g., DMSO cytotoxicity).

- Data reproducibility : Validate NMR assignments using 2D techniques (COSY, HSQC) and replicate experiments ≥3 times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.